Glucose-Specific Fluorescence Turn-On
TPEDB exhibits a ~5.4-fold fluorescence enhancement upon addition of 5.0 mM D-glucose, whereas D-fructose, D-galactose, and D-mannose elicit negligible emission changes under identical conditions because these monosaccharides cannot oligomerize TPEDB through bis-diol complexation [1]. This oligomerization-dependent turn-on mechanism is unique to the diboronic acid architecture; a mono-boronic acid TPE derivative (TPEMB) forms only a 1:1 adduct and shows no comparable fluorescence enhancement [1].
| Evidence Dimension | Fluorescence enhancement (I/I₀) in response to saccharide (5 mM), carbonate buffer pH 10.5, 2 vol% DMSO |
|---|---|
| Target Compound Data | TPEDB (50 µM): ~5.4-fold fluorescence increase with D-glucose (5 mM); negligible change with D-fructose, D-galactose, or D-mannose |
| Comparator Or Baseline | TPEMB (mono-boronic acid TPE, 10 µM): no significant fluorescence turn-on with any tested saccharide; D-fructose, D-galactose, D-mannose: minimal FL change with TPEDB |
| Quantified Difference | ~5.4× enhancement for glucose vs. baseline (I/I₀ ≈ 1.0 for fructose, galactose, mannose); affinity ratios Kₐ,sugar/Kₐ,Glu = 34.8 (Fru), 3.3 (Gal), 2.8 (Man) |
| Conditions | Carbonate buffer (pH 10.5) containing 2 vol% DMSO; TPEDB at 50 µM; saccharide concentration 5 mM for glucose, 0.1 mM interferent concentration |
Why This Matters
This selectivity profile means TPEDB can quantify glucose in the presence of common dietary monosaccharide interferents—a capability that generic phenylboronic acid sensors (which bind fructose more tightly than glucose) cannot deliver, making TPEDB the preferred procurement choice for glucose-specific biosensor development.
- [1] Tang, B. Z.; Liu, Y.; Sun, J.; Qin, A.; Hu, R. Specific Detection of D-Glucose by a Tetraphenylethene-Base Fluorescent Sensor. U.S. Patent 9,051,598 B2, June 9, 2015. See especially lines 214 (5.4-fold enhancement), 303 (Kₐ,sugar/Kₐ,Glu ratios), and Figures 4, 8 (comparison with TPEMB and interferents). View Source
